2,4,5-T isopropyl ester

Description

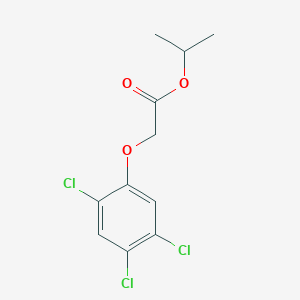

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl3O3/c1-6(2)17-11(15)5-16-10-4-8(13)7(12)3-9(10)14/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQLHGHMREHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041332 | |

| Record name | 2,4,5-T-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-78-7 | |

| Record name | 2,4,5-T Isopropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T-isopropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-T-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG70MZA02Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of 2,4,5-T isopropyl ester"

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-T Isopropyl Ester

Executive Summary: This guide provides a comprehensive technical overview for the synthesis and analytical characterization of 2,4,5-T isopropyl ester (CAS No: 93-78-7).[1][2] It details the established two-step synthetic pathway, which involves a Williamson ether synthesis to form the sodium salt of 2,4,5-trichlorophenoxyacetic acid, followed by an acid-catalyzed esterification with isopropanol. The narrative emphasizes the causality behind experimental choices and outlines a self-validating system of protocols.

A critical focus is placed on the characterization of the final product using a suite of modern analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). This document is intended for researchers and scientists in relevant fields and underscores the significant historical context and safety considerations, particularly the unavoidable contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which led to the discontinuation of its use.[3][4]

Introduction

Isopropyl 2-(2,4,5-trichlorophenoxy)acetate, commonly known as 2,4,5-T isopropyl ester, is an ester derivative of the synthetic auxin herbicide 2,4,5-T.[2][5] Historically, it was used to control broadleaf and woody weeds.[2][3] The ester form is less soluble in water but more soluble in organic solvents and oils, which made it suitable for various herbicide formulations.[2][4]

Chemical Identity and Properties

The fundamental physicochemical properties of 2,4,5-T isopropyl ester are summarized in the table below.

| Property | Value | Source |

| CAS Number | 93-78-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁Cl₃O₃ | [1][2][6] |

| Molecular Weight | 297.56 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 351.9°C at 760 mmHg | [1] |

| Melting Point | 45°C | [1] |

| Synonyms | Isopropyl 2,4,5-trichlorophenoxyacetate, Propan-2-yl (2,4,5-trichlorophenoxy)acetate | [2][5] |

Historical Context and Use

The parent compound, 2,4,5-T, and its esters were components of military herbicides, most notably Agent Orange, which was used as a defoliant during the Vietnam War.[3][7] Its use as a commercial herbicide in many countries, including the United States, was terminated by 1985 due to significant health and environmental concerns.[3][8]

Critical Safety Considerations: Dioxin (TCDD) Contamination

The primary reason for the ban and the extreme caution required when handling this compound is its contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). TCDD is an exceptionally toxic byproduct formed during the synthesis of the precursor 2,4,5-trichlorophenol, especially at high temperatures.[3][4] It is impossible to produce 2,4,5-T or its esters without some level of TCDD contamination.[3][4] TCDD is a known carcinogen, teratogen, and endocrine disruptor.[3][4] Therefore, all work with this compound must be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls to prevent any exposure.

Synthesis of 2,4,5-T Isopropyl Ester

The synthesis of phenoxyacetic acid esters is a well-established process in industrial chemistry. It typically proceeds in two main stages: the formation of the phenoxyacetate salt followed by esterification.

Underlying Chemical Principles

-

Williamson Ether Synthesis: The first stage involves the reaction of a sodium 2,4,5-trichlorophenoxide with sodium chloroacetate. The phenoxide acts as a nucleophile, displacing the chloride from the chloroacetate to form the sodium salt of 2,4,5-trichlorophenoxyacetic acid. This is a classic example of the Williamson ether synthesis.[3]

-

Fischer Esterification: The second stage is the esterification of the resulting carboxylic acid (after acidification of the salt) with isopropyl alcohol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.[9] An efficient patented method describes the direct conversion of the wet sodium salt filter cake to the isopropyl ester, bypassing the isolation of the free acid.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4,5-T Isopropyl Ester.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles for phenoxy herbicide production.[3][9][10] Extreme caution and appropriate safety measures are mandatory.

Stage 1: Preparation of Sodium 2,4,5-Trichlorophenoxyacetate

-

Phenoxide Formation: In a suitable reaction vessel equipped with a stirrer and condenser, dissolve 2,4,5-trichlorophenol in an aqueous solution of sodium hydroxide. The reaction is exothermic.

-

Condensation: To this solution, add an aqueous solution of sodium chloroacetate. Heat the mixture under reflux for several hours to drive the condensation reaction to completion.

-

Isolation: Cool the reaction mixture. The sodium salt of 2,4,5-trichlorophenoxyacetic acid may precipitate. The solubility can be further decreased by adding sodium chloride.[9] The solid product is collected by filtration and washed to remove unreacted phenoxide. The resulting wet filter cake can be used directly in the next step.[9]

Stage 2: Esterification

-

Reaction Setup: Charge the wet filter cake of sodium 2,4,5-trichlorophenoxyacetate, a molar excess of isopropyl alcohol, and a catalytic amount of concentrated sulfuric acid into a reaction vessel equipped for distillation.

-

Reaction and Water Removal: Heat the mixture to reflux. The water present in the filter cake and the water formed during the esterification will co-distill with the isopropyl alcohol. This azeotropic removal of water drives the equilibrium towards the ester product.

-

Workup: After the reaction is complete (monitored by GC or TLC), cool the mixture. Neutralize the excess acid with a basic wash (e.g., sodium bicarbonate solution).

-

Purification: Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., magnesium sulfate). The final product can be purified by vacuum distillation to yield high-purity 2,4,5-T isopropyl ester.

Rationale and Optimization

-

Direct Use of Wet Cake: Using the wet sodium salt filter cake directly for esterification is a significant process economy, avoiding the need to isolate and dry the free acid intermediate, which saves time, energy, and materials.[9]

-

Acid Catalyst: Sulfuric acid serves a dual purpose: it protonates the carboxylic acid (formed in situ from the salt) and catalyzes the esterification reaction.

-

Azeotropic Distillation: The removal of water is crucial for achieving a high yield, as Fischer esterification is a reversible process.

Characterization and Quality Control

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized 2,4,5-T isopropyl ester.

Analytical Workflow Diagram

Caption: Analytical workflow for product characterization.

Spectroscopic Analysis

The IR spectrum provides confirmation of the key functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic Ring |

| ~2980-2870 | C-H stretch | Isopropyl group (sp³ C-H) |

| ~1735 | C=O stretch | Ester (Key Peak) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250-1100 | C-O stretch | Ester and Ether Linkage |

| ~800-600 | C-Cl stretch | Aryl Halide |

Note: Expected frequencies are based on standard IR correlation tables.[11][12]

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The following are predicted chemical shifts (in ppm) in a solvent like CDCl₃.

¹H NMR:

-

~6.9-7.5 ppm: Two singlets, corresponding to the two protons on the aromatic ring.

-

~5.1 ppm: A septet, corresponding to the single proton on the isopropyl group (-CH-).

-

~4.6 ppm: A singlet, corresponding to the two protons of the methylene group (-O-CH₂-C=O).

-

~1.3 ppm: A doublet, corresponding to the six equivalent protons of the two methyl groups of the isopropyl moiety (-CH(CH₃)₂).

¹³C NMR:

-

~168 ppm: Carbonyl carbon of the ester.

-

~140-150 ppm: Aromatic carbons bonded to oxygen and chlorine.

-

~115-130 ppm: Aromatic carbons bonded to hydrogen.

-

~70 ppm: Methine carbon of the isopropyl group (-CH-).

-

~66 ppm: Methylene carbon of the acetate group (-O-CH₂-).

-

~22 ppm: Methyl carbons of the isopropyl group.

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 296/298/300 | Molecular Ion (M⁺) , showing the characteristic isotopic pattern for three chlorine atoms. |

| 254/256/258 | Loss of the isopropyl group (-C₃H₇). |

| 196/198/200 | 2,4,5-trichlorophenol fragment. |

Note: The NIST WebBook provides reference mass spectra for this compound.[6]

Chromatographic Analysis

Gas chromatography is the method of choice for assessing the purity of volatile esters like 2,4,5-T isopropyl ester.[13]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

-

Detector: A Flame Ionization Detector (FID) can be used for purity assessment, while an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds. For definitive identification, a Mass Spectrometer (MS) detector is used (GC-MS).[13][14]

-

Result: A pure sample will show a single major peak at a characteristic retention time. The peak area percentage can be used to estimate purity.

Conclusion

This guide has detailed a robust and historically relevant pathway for the synthesis of 2,4,5-T isopropyl ester. The procedure, rooted in fundamental organic reactions, is straightforward but demands stringent safety protocols due to the inherent risk of TCDD contamination. The outlined characterization workflow, employing a combination of spectroscopic and chromatographic techniques, provides a reliable framework for confirming the identity and assessing the purity of the final product. This comprehensive approach ensures that researchers can produce and validate this compound with a high degree of confidence and safety awareness.

References

- PESTICIDES Gas Chromatographic Determination of 2,4-D and 2,4,5-T and Their Derivatives in Commercial Formulations. (n.d.). Journal of Agricultural and Food Chemistry.

- The Production of Phenoxy Herbicides. (n.d.). IChemE.

- 2,4,5-T Isopropyl ester | 93-78-7. (n.d.). ECHEMI.

- Preparation method of phenoxycarboxylic acid herbicides. (n.d.).

- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2022). Frontiers in Plant Science.

- Determination of 2,4-D and 2,4,5-T As Simple Constituents and As Mixed Constituents in Commercial Ester Formulations. (1962).

- Method for synthesizing phenoxy carboxylate herbicide original medicine. (n.d.).

- 2,4,5-T Butoxyethyl ester. (n.d.). Restek.

- 2,4,5-T Isopropyl ester. (n.d.). NIST WebBook.

- 2,4,5-T Isopropyl ester | CAS 93-78-7. (n.d.). CymitQuimica.

- NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. (2019). CDC.

- Method of making isopropyl-2,4,5-trichlorophenoxyacetate. (n.d.).

- 2,4,5-T. (n.d.).

- 2,4,5-T and its salts and esters. (n.d.). Rotterdam Convention.

- Spectroscopy Infrared Spectra. (n.d.). University of Calgary.

- Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. (2015).

- Isopropyl ester of 2,4-D - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 93-78-7: 2,4,5-T Isopropyl ester | CymitQuimica [cymitquimica.com]

- 3. healthandenvironment.org [healthandenvironment.org]

- 4. pic.int [pic.int]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. 2,4,5-T Isopropyl ester [webbook.nist.gov]

- 7. 2,4,5-T | Regenesis [regenesis.com]

- 8. 2,4,5-T Butyl Ester - OEHHA [oehha.ca.gov]

- 9. US2621207A - Method of making isopropyl-2,4,5-trichlorophenoxyacetate - Google Patents [patents.google.com]

- 10. nzic.org.nz [nzic.org.nz]

- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-T Isopropyl Ester

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,5-T isopropyl ester (CAS No. 93-78-7), a synthetic auxin herbicide. As an ester derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), its environmental fate, biological activity, and analytical determination are intrinsically linked to its physical and chemical characteristics. This document is intended for researchers, environmental scientists, and regulatory professionals, offering a synthesized repository of key data, analytical methodologies, and stability profiles. It is important to note that due to the widespread ban and restricted use of 2,4,5-T and its derivatives for several decades over concerns of dioxin contamination, comprehensive modern characterization data is limited.[1] Where direct experimental data for the isopropyl ester is unavailable, this guide leverages data from closely related analogues, such as other 2,4,5-T esters or the parent acid, to provide scientifically grounded estimations.

Chemical Identity and Synthesis

2,4,5-T isopropyl ester is the propan-2-yl ester of (2,4,5-trichlorophenoxy)acetic acid. Its identity is defined by its molecular structure, which dictates its physical properties and chemical reactivity.

Synonyms: Isopropyl 2-(2,4,5-trichlorophenoxy)acetate, 2,4,5-Trichlorophenoxyacetic acid isopropyl ester, propan-2-yl 2-(2,4,5-trichlorophenoxy)acetate.[1]

Molecular Structure

The structure consists of a trichlorinated benzene ring linked via an ether bond to an acetic acid moiety, which is esterified with an isopropyl group.

Caption: Chemical structure of 2,4,5-T isopropyl ester.

Synthesis Pathway

The industrial synthesis of 2,4,5-T isopropyl ester typically involves a two-step process. The first is the condensation of sodium 2,4,5-trichlorophenoxide with sodium chloroacetate to produce the sodium salt of 2,4,5-trichlorophenoxyacetic acid. The second step is a direct esterification of this salt (or the free acid after acidification) with isopropyl alcohol, often catalyzed by a strong mineral acid like sulfuric acid.

Caption: Hydrolysis of 2,4,5-T isopropyl ester.

The rate of hydrolysis is highly dependent on pH. While specific kinetic data for the isopropyl ester is sparse, data for the related 2,4,5-T butoxyethyl ester shows estimated half-lives of 210 hours at pH 7, 21 hours at pH 8, and just 2.1 hours at pH 9, demonstrating rapid degradation under alkaline conditions. [1]It is reasonable to infer a similar pH-dependent trend for the isopropyl ester. In the environment, esters of 2,4,5-T are generally expected to hydrolyze within a few days. [2]

Thermal Decomposition

When heated to decomposition, 2,4,5-T isopropyl ester is expected to emit toxic fumes, including hydrogen chloride and other chlorinated organic compounds. The thermal degradation of chlorophenoxy herbicides is a complex process that can proceed through decarboxylation, cleavage of the ether linkage, and dechlorination, ultimately forming chlorophenols, carbon oxides, and hydrochloric acid. Studies on the parent acid (2,4,5-T) and related herbicides show that significant decomposition begins at temperatures above 200°C. The presence of the ester group may alter the exact decomposition profile and onset temperature.

Spectroscopic and Chromatographic Profile

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,4,5-T isopropyl ester is available through the NIST Chemistry WebBook. Key fragments arise from the loss of the isopropyl group, cleavage of the ester, and fragmentation of the chlorophenoxy ring. This spectrum is crucial for definitive identification in GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No public experimental NMR spectra for 2,4,5-T isopropyl ester have been identified. However, the expected ¹H NMR spectrum can be predicted based on its structure:

-

Aromatic Protons: Two singlets are expected in the aromatic region (~7.0-7.8 ppm), corresponding to the two protons on the trichlorinated benzene ring.

-

Ether-linked Methylene Protons (-O-CH₂-): A singlet around 4.7-4.9 ppm.

-

Isopropyl Methine Proton (-CH-(CH₃)₂): A septet further downfield due to the adjacent ester oxygen, likely in the 4.9-5.1 ppm range.

-

Isopropyl Methyl Protons (-(CH₃)₂): A doublet around 1.2-1.4 ppm, integrating to 6 protons.

The ¹³C NMR would similarly show distinct signals for the aromatic carbons (some quaternary, some attached to H), the carbonyl carbon (~170 ppm), the ether-linked methylene carbon, and the two unique carbons of the isopropyl group.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹.

-

C-O Stretch (Ether & Ester): Two or more bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions typically below 850 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Chromatographic Methods

Analysis of 2,4,5-T isopropyl ester is typically performed using gas or liquid chromatography.

-

Gas Chromatography (GC): As a semi-volatile compound, it is well-suited for GC analysis, often with an electron capture detector (ECD) or mass spectrometry (MS). Analysis may be performed directly or after hydrolysis and derivatization of the resulting acid.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column with a UV detector is a common method for analyzing phenoxy herbicides. The ester is sufficiently nonpolar to be well-retained. The mobile phase typically consists of an acetonitrile/water or methanol/water gradient with an acidic modifier.

Experimental Protocols

The following sections describe generalized, self-validating protocols for determining key physicochemical properties. These are based on standard laboratory techniques and should be adapted and validated for specific instrumentation and laboratory conditions.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ) and heat of fusion (ΔHfus) of 2,4,5-T isopropyl ester.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak occurs during melting, the onset of which is the melting point.

Methodology:

-

Sample Preparation: Ensure the 2,4,5-T isopropyl ester sample is crystalline and dry. Weigh 2-5 mg of the sample into a hermetic aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 80 °C at a rate of 5 °C/min.

-

Hold for 1 minute at 80 °C.

-

Cool the sample back to 25 °C at 10 °C/min.

-

(Optional Second Heating) Ramp again from 25 °C to 80 °C at 5 °C/min to analyze a consistent thermal history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus).

-

-

Validation: Calibrate the instrument's temperature and enthalpy scales using a certified indium standard prior to sample analysis.

Protocol: Quantitative Analysis by Reversed-Phase HPLC-UV

Objective: To develop a quantitative method for the determination of 2,4,5-T isopropyl ester concentration.

Principle: The compound is separated from matrix components on a reversed-phase column and quantified by its UV absorbance at a specific wavelength.

Methodology:

-

Standard Preparation:

-

Prepare a 1000 µg/mL stock solution of 2,4,5-T isopropyl ester in acetonitrile.

-

Perform serial dilutions in the mobile phase to create a calibration curve with at least five standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis at 288 nm.

-

-

Sample Preparation (e.g., from a soil matrix):

-

Weigh 10 g of soil into a centrifuge tube.

-

Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the prepared sample extracts.

-

Quantify the amount of 2,4,5-T isopropyl ester in the samples by interpolating their peak areas from the calibration curve.

-

-

Validation: The method is validated by assessing linearity (R² > 0.995), accuracy (via spike and recovery experiments at multiple concentrations), and precision (repeat injections of the same standard).

Caption: General workflow for HPLC-UV analysis.

Safety and Handling

2,4,5-T isopropyl ester is a hazardous substance. Historically, the primary concern with 2,4,5-T products was contamination with the highly toxic and carcinogenic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). [2]Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood. As an ester, it may be a skin and eye irritant. It is also classified as a potential peroxide-forming chemical, and appropriate storage is necessary. [3]

References

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

- Nufarm. (n.d.). PHENOXIES. Retrieved from a general technical brochure on phenoxy herbicides.

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

Sources

- 1. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. Evidence for thermal decomposition contributions to the mass spectra of chlorinated phenoxyacid herbicides obtained by particle beam liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Plant-Specific Mechanism of Action of 2,4,5-T Isopropyl Ester

Abstract: This technical guide provides a comprehensive examination of the molecular and physiological mechanisms by which 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) isopropyl ester functions as a potent herbicide in susceptible plant species. Developed for researchers, scientists, and professionals in drug development, this document synthesizes established biochemical principles with field-proven insights. We will explore the herbicide's journey from foliar absorption and translocation to its ultimate disruption of hormonal signaling at the genetic level. The guide details the physicochemical properties that enhance its efficacy, the specific molecular interactions that trigger phytotoxicity, and the resulting physiological cascade that leads to plant death. Methodologies for studying these effects are presented, supported by diagrams and data, to provide a complete and actionable understanding of this synthetic auxin's mode of action.

Introduction: A Potent Synthetic Auxin

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic herbicide belonging to the chlorophenoxy acetic acid class, developed in the 1940s to control broad-leafed plants.[1][2] It functions as a synthetic auxin, a molecule that mimics the activity of the natural plant hormone indole-3-acetic acid (IAA) but resists the plant's natural degradation pathways. Historically, it was a component of various commercial herbicides and, most notably, was mixed with 2,4-D to create the defoliant Agent Orange.[1][3][4]

The use of 2,4,5-T was phased out and eventually banned in many countries, including the United States in 1985, due to significant toxicity concerns.[1][5] These concerns were primarily linked to contamination of the herbicide with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic byproduct of its manufacturing process.[1][4][6][7] While its use is now restricted, the study of its mechanism provides fundamental insights into plant hormone biology and the principles of selective herbicide design. This guide focuses exclusively on its herbicidal action within the plant.

Physicochemical Properties and Bioactivation

The herbicidal formulation as an isopropyl ester is a critical aspect of its efficacy. This esterification significantly increases the molecule's lipophilicity compared to its parent acid form. This chemical property allows it to more readily penetrate the waxy outer cuticle of plant leaves, a primary barrier to absorption.

Once absorbed into the plant tissues, the ester bond is cleaved by endogenous plant enzymes (esterases). This hydrolysis bioactivates the compound, releasing the free acid form, 2,4,5-T, which is the molecule that interacts with the plant's hormonal machinery.[8] This two-step process—efficient uptake via the ester followed by activation to the acid—is a common strategy for enhancing herbicide potency.

Herbicide Journey: Absorption and Translocation

3.1. Absorption The primary route of entry for 2,4,5-T isopropyl ester is through the foliage following spray application.[9][10] Several environmental and physiological factors can influence the rate of absorption:

-

Light Intensity: Studies have shown that light intensity can affect absorption rates, with variations observed among different woody species. For some deciduous species, absorption peaks at moderate light intensities and may decrease in very bright light, potentially due to light-induced stress responses or changes in leaf surface characteristics.[9][11]

-

Plant Species: The thickness and composition of the leaf cuticle, density of stomata, and metabolic rate vary between species, leading to differential absorption efficiencies.

3.2. Translocation Following absorption and hydrolysis to its active acid form, 2,4,5-T is recognized by the plant's transport systems and moved from the point of entry (the "source") to areas of active growth (the "sinks"). This movement is critical for the herbicide's systemic action.

-

Systemic Transport: The herbicide is mobile in both the xylem and phloem, allowing for widespread distribution. Translocation to meristematic tissues in the shoots, roots, and buds ensures that the herbicide disrupts development throughout the plant.[12]

-

Rate and Efficacy: The rate of translocation can be relatively slow, on the order of 1 to 5 cm per hour, and is highly dependent on the plant's metabolic activity.[10] Paradoxically, the rapid absorption of highly concentrated ester formulations can cause localized cell death (contact toxicity) on the treated leaf, which can damage vascular tissues and inhibit further translocation, reducing systemic effectiveness.[8]

The Core Mechanism: Hijacking Auxin Signaling

The phytotoxicity of 2,4,5-T stems from its ability to mimic IAA and persistently overstimulate the natural auxin signaling pathway. Unlike IAA, which is tightly regulated by the plant, synthetic auxins like 2,4,5-T are not easily metabolized, leading to a sustained and lethal hormonal signal.[13]

4.1. Binding to the TIR1/AFB Receptor Complex The central event in auxin signaling is the perception of the hormone by a co-receptor complex in the nucleus.

-

Receptor Target: 2,4,5-T binds to a receptor complex consisting of an F-box protein, primarily TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins .[14]

-

Molecular Glue: The auxin molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and a family of transcriptional repressor proteins known as Aux/IAAs .[14][15]

4.2. Degradation of Aux/IAA Repressors The formation of the stable TIR1–(2,4,5-T)–Aux/IAA ternary complex signals that the Aux/IAA repressor should be destroyed.[15]

-

Ubiquitination: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This complex attaches ubiquitin molecules to the Aux/IAA repressor.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome, a cellular machinery for protein disposal.[15]

4.3. Activation of Auxin-Responsive Genes In the absence of an auxin signal, Aux/IAA repressors are bound to AUXIN RESPONSE FACTORS (ARFs) , a class of transcription factors. This binding prevents ARFs from regulating gene expression.

-

ARF Release: The degradation of Aux/IAA repressors liberates the ARFs.[14]

-

Gene Transcription: Freed ARFs can then bind to specific DNA sequences, known as Auxin Response Elements (AuxREs), located in the promoter regions of hundreds of downstream genes, thereby activating or repressing their transcription.

This entire process, from receptor binding to gene activation, is depicted in the signaling pathway diagram below.

Caption: Molecular mechanism of 2,4,5-T action in the plant cell nucleus.

Physiological Consequences and Phytotoxicity

The persistent and unregulated activation of auxin-responsive genes leads to a catastrophic breakdown of coordinated plant development.

-

Uncontrolled, Epinastic Growth: The most visible symptom is rapid, uncontrolled cell elongation and division, resulting in severe twisting of stems and petioles (epinasty), leaf cupping, and the formation of callus tissue.[4][12]

-

Ethylene Production: The stress induced by the herbicide causes a surge in the production of ethylene, a plant hormone associated with senescence, which exacerbates epinasty and accelerates tissue decay.[4]

-

Vascular System Collapse: The disorganized growth physically crushes and blocks the phloem and xylem tissues, crippling the plant's ability to transport sugars, water, and nutrients. This disruption is a primary cause of death.

-

Metabolic Disruption: At high concentrations, 2,4,5-T can interfere with fundamental metabolic processes. It has been shown to inhibit mitochondrial respiration and, by causing chloroplast damage, can block electron transport in photosystem II, thereby inhibiting photosynthesis.[16][17]

-

Senescence and Necrosis: The combination of hormonal imbalance, nutrient starvation, and metabolic failure culminates in widespread tissue death (necrosis), leading to the death of the entire plant.[4][13]

Methodologies for Studying Herbicide Action

6.1. Protocol: Radiolabeled Herbicide Translocation Assay This protocol provides a method to quantify the absorption and movement of 2,4,5-T within a plant, adapting classical techniques used for phenoxy herbicides.[10][18][19]

Objective: To determine the rate of uptake and the pattern of distribution of ¹⁴C-labeled 2,4,5-T after foliar application.

Materials:

-

¹⁴C-labeled 2,4,5-T isopropyl ester (of known specific activity)

-

Test plants (e.g., bean, cotton, or a target weed species) grown to a consistent developmental stage.

-

Micropipette

-

Wash solution (e.g., 10% ethanol with 0.1% Tween 20)

-

Liquid Scintillation Counter (LSC) and scintillation fluid

-

Plant tissue oxidizer

-

Phosphor imager (for visualization)

Procedure:

-

Plant Preparation: Select healthy, uniform plants. Identify a single, mature leaf for treatment on each plant.

-

Herbicide Application: Using a micropipette, apply a precise volume (e.g., 10 µL) of the ¹⁴C-2,4,5-T solution as small droplets onto the adaxial surface of the selected leaf. Allow the droplets to dry.

-

Time Course: Maintain plants under controlled conditions. Harvest individual plants at designated time points (e.g., 6, 24, 48, 72 hours after treatment).

-

Quantifying Absorption:

-

At harvest, carefully excise the treated leaf.

-

Wash the leaf surface with the wash solution to remove unabsorbed herbicide.

-

Analyze an aliquot of the wash solution by LSC to quantify the amount of ¹⁴C that was not absorbed.

-

Absorption is calculated as: (Total ¹⁴C Applied - ¹⁴C in Wash) / Total ¹⁴C Applied * 100.

-

-

Quantifying Translocation:

-

Section the rest of the plant into distinct parts: tissue above the treated leaf (e.g., apex, new leaves), tissue below the treated leaf (e.g., stem, roots), and the treated leaf itself (after washing).

-

Combust each plant section in a tissue oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and counted by LSC.

-

Translocation is expressed as the percentage of the total absorbed ¹⁴C found in each plant section.

-

-

Visualization (Optional): Press the whole plant and expose it to a phosphor screen. Analyze the screen with a phosphor imager to create an autoradiograph that visually maps the location of the radiolabel.

Caption: Experimental workflow for a ¹⁴C-herbicide translocation study.

6.2. Data Presentation: Herbicide Uptake and Distribution

Quantitative data from translocation studies reveal how efficiently the herbicide is absorbed and where it accumulates. The table below summarizes representative findings for phenoxy herbicides in different plant types.

| Plant Line / Species | Time (HAT) | Uptake (% of Applied) | Translocation (% of Absorbed) | Source |

| Susceptible Cotton (TM-1) | 24 | ~1.4% | ~77% (moved out of treated leaf) | [18][19] |

| Tolerant Cotton (CS Lines) | 24 | ~15-19% | ~5-9% (retained in treated leaf) | [18][19] |

| Post Oak | Varies | Up to 10% | ~45-50% variation with light | [9][11] |

| Longleaf Pine | Varies | ~5% | Not significantly affected by light | [9][11] |

| Creosotebush (Active Growth) | Varies | High | High (coincides with susceptibility) | [10] |

| Creosotebush (Dormant) | Varies | Low | Low (limits herbicidal effect) | [10] |

| HAT = Hours After Treatment |

Interpretation: This data highlights key principles. Tolerant cotton lines absorb more herbicide but translocate less, suggesting tolerance may involve sequestration in the treated leaf.[18][19] Furthermore, the physiological state of the plant (active vs. dormant) and environmental conditions like light can dramatically impact herbicide movement and, therefore, efficacy.[9][10]

Conclusion

The mechanism of action of 2,4,5-T isopropyl ester is a well-defined process of molecular mimicry and systemic disruption. Its efficacy is rooted in its chemical design, which facilitates entry into the plant, and its subsequent bioactivation to a persistent form that hijacks the fundamental auxin signaling pathway. By forcing the continuous degradation of Aux/IAA transcriptional repressors, 2,4,5-T unleashes a flood of unregulated gene expression that drives the uncontrolled, disorganized growth that ultimately leads to vascular collapse, metabolic failure, and plant death. While its production has ceased due to severe health and environmental concerns related to TCDD contamination, the principles of its action remain a cornerstone of herbicide science and plant biology.

References

- 2,4,5-Trichlorophenoxyacetic acid - Wikipedia. (n.d.). Wikipedia.

- Brady, H. A. (1969). Light Intensity and the Absorption and Translocation of 2,4,5-T by Woody Plants. Weed Science, 17(3), 320-322.

- Brady, H. A. (1969). Light Intensity and the Absorption and Translocation of 2,4,5-T by Woody Plants. Weed Science, 17(3), 320-322. Cambridge Core.

- Norris-Tull, D. (2020). 2,4-D and 2,4,5-T, post-World War II. Management of Invasive Plants in the Western USA.

- Turner, D. J. (n.d.). Forestry Commission Bulletin: The safety of the herbicides 2, 4-D and 2, 4, 5-T. Forest Research.

- Ritter, L., Blair, A., Kerkvliet, N. I., Sigal, E. A., & Stellman, J. M. (2013). Report of the Independent Fact-Finding Panel on Herbicide 2,4,5-T. Ontario.ca.

- 2,4,5-T. (n.d.).

- Schmutz, E. M. (1971). Absorption, Translocation, and Toxicity of 2,4,5-T in Creosotebush. Weed Science, 19(5), 510-516.

- 2,4,5-Trichlorophenoxyacetic Acid Potassium Salt. (n.d.). Buffers and Reagents.

- Dicamba, 2,4-D, 2,4,5-T. (2025). CORESTA.

- Action of 2,4,5-T and 2,4-D. (n.d.). Biology LibreTexts.

- Lee, S., et al. (2014). Auxin signaling: a big question to be addressed by small molecules. PubMed Central - NIH.

- Chandrashekar, N., et al. (2022). Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of Gossypium hirsutum L. Frontiers in Plant Science.

- 2,4,5-T. (n.d.).

- Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. SciSpace.

- 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia.

- The effect of the herbicide 2,4,5 trichlorophenoxy acetic acid (245T) on the growth and metabolism of Tetrahymena pyriformis. (1974). PubMed.

- Crafts, A. S. (1953). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Science.

- Chandrashekar, N., et al. (2022). Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of. Preprints.org.

- 2,4-D isopropyl ester. (n.d.). CymitQuimica.

- Chemical Biology in Auxin Research. (2021). PubMed Central - NIH.

- Meyer, R. E., & Bovey, R. W. (1967). Several Factors Affecting the Response of Pricklypear to 2,4,5-T. Weeds, 15(3), 273-276.

- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior.

- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants.

- Studies on regulation of plant physiology by pesticides. (2016). PubMed Central - NIH.

Sources

- 1. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. buffersandreagents.com [buffersandreagents.com]

- 3. invasiveplantswesternusa.org [invasiveplantswesternusa.org]

- 4. coresta.org [coresta.org]

- 5. ewg.org [ewg.org]

- 6. cdn.forestresearch.gov.uk [cdn.forestresearch.gov.uk]

- 7. Report of the Independent Fact-Finding Panel on Herbicide 2,4,5-T | ontario.ca [ontario.ca]

- 8. my.ucanr.edu [my.ucanr.edu]

- 9. srs.fs.usda.gov [srs.fs.usda.gov]

- 10. Absorption, Translocation, and Toxicity of 2,4,5-T in Creosotebush | Weed Science | Cambridge Core [cambridge.org]

- 11. Light Intensity and the Absorption and Translocation of 2,4,5-T by Woody Plants | Weed Science | Cambridge Core [cambridge.org]

- 12. deq.mt.gov [deq.mt.gov]

- 13. researchgate.net [researchgate.net]

- 14. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of the herbicide 2,4,5 trichlorophenoxy acetic acid (245T) on the growth and metabolism of Tetrahymena pyriformis [pubmed.ncbi.nlm.nih.gov]

- 17. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of Gossypium hirsutum L [frontiersin.org]

- 19. preprints.org [preprints.org]

"environmental fate and degradation of 2,4,5-T isopropyl ester"

An In-depth Technical Guide to the Environmental Fate and Degradation of 2,4,5-T Isopropyl Ester

Abstract

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) isopropyl ester is a member of the phenoxy herbicide class, historically used for the control of broadleaf weeds.[1] Its environmental persistence and degradation pathways are of significant scientific interest, primarily due to the toxicological concerns associated with the parent compound, 2,4,5-T, and its manufacturing byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2][3] This guide provides a comprehensive technical overview of the physicochemical properties, abiotic and biotic degradation mechanisms, and environmental persistence of 2,4,5-T isopropyl ester. It is intended for researchers and environmental scientists engaged in the study of herbicide fate, offering insights into experimental design and analytical methodologies.

Introduction: From Herbicide to Environmental Contaminant

The isopropyl ester of 2,4,5-T was formulated to enhance the efficacy of the parent acid by improving its penetration into plant tissues, owing to its higher solubility in organic solvents and plant cuticles.[1][4] Like other phenoxy herbicides, it functions as a synthetic auxin, causing uncontrolled growth and eventual death in targeted plant species.[1][5]

The use of 2,4,5-T and its derivatives was largely discontinued in many countries by the 1980s due to the presence of the highly toxic and carcinogenic contaminant TCDD, which was formed during the synthesis of the 2,4,5-trichlorophenol precursor.[2][3][5] Understanding the environmental fate of the isopropyl ester is crucial, as it dictates the release rate and availability of the more persistent and toxic 2,4,5-T acid in various environmental compartments.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and fate of a chemical are fundamentally governed by its physical and chemical properties. The lipophilic nature of the 2,4,5-T isopropyl ester, for instance, influences its interaction with soil organic matter and biological membranes, while its vapor pressure dictates its potential for atmospheric transport.

| Property | Value | Source |

| CAS Number | 93-78-7 | [6][7] |

| Molecular Formula | C₁₁H₁₁Cl₃O₃ | [1][6] |

| Molecular Weight | 297.56 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 45°C | [6] |

| Vapor Pressure | 3.99 x 10⁻⁵ mmHg at 25°C | [6] |

| Water Solubility | Low (sparingly soluble) | [1][2] |

| Organic Solvent Solubility | Soluble in most oils and organic solvents | [1][2] |

Core Degradation Pathways: A Two-Phase Process

The environmental degradation of 2,4,5-T isopropyl ester is best understood as a two-phase process. The initial, rapid phase is the hydrolysis of the ester to its parent acid, 2,4,5-T. The second, more rate-limiting phase involves the degradation of the 2,4,5-T acid itself through various abiotic and biotic mechanisms.

Phase 1: Hydrolysis of the Isopropyl Ester

The primary and most rapid transformation of 2,4,5-T isopropyl ester in the environment is the cleavage of the ester bond to yield 2,4,5-T acid and isopropanol. This reaction can be mediated by chemical and biological processes.

-

Chemical Hydrolysis: This is an abiotic process significantly influenced by pH. Alkaline conditions promote saponification, a base-catalyzed hydrolysis mechanism that is generally rapid for carboxylic acid esters.[8][9] In neutral and acidic waters, the hydrolysis rate is slower.[5] Esters of 2,4,5-T are generally expected to hydrolyze within a few days in aquatic environments.[2]

-

Biological Hydrolysis: Microorganisms and plants possess esterase enzymes that efficiently catalyze the hydrolysis of the ester. In plants, this cleavage is a critical activation step, as the parent acid is the herbicidally active form.[4][10] In soil and water, microbial esterases contribute significantly to the rapid disappearance of the ester form.

Phase 2: Degradation of 2,4,5-Trichlorophenoxyacetic Acid

Once formed, the fate of 2,4,5-T acid is governed by slower abiotic and biotic degradation processes.

Photodegradation, or photolysis, is a key abiotic pathway for 2,4,5-T in surface waters and on soil surfaces.[11] Exposure to ultraviolet (UV) radiation from sunlight can induce the breakdown of the molecule.

-

Mechanism: The primary photochemical event involves the absorption of UV light (e.g., 254 nm), leading to the heterolytic cleavage of a carbon-chlorine (C-Cl) bond on the aromatic ring.[12] This is a critical step in detoxification.

-

Products: The major products identified from the photolysis of 2,4,5-T are hydroxylated derivatives, formed by the substitution of chlorine atoms with hydroxyl groups, as well as products from further hydroxylation of the benzene ring.[12]

Microbial degradation is the most significant pathway for the ultimate removal of 2,4,5-T from the environment, particularly in soil.[2][13] The process varies depending on the availability of oxygen.

Aerobic Microbial Degradation

Under aerobic conditions, various bacteria and fungi can utilize 2,4,5-T as a source of carbon and energy.[14]

-

Key Microorganisms:

-

Bacteria: Species from the genera Burkholderia, Nocardioides, and Pseudomonas are well-documented 2,4,5-T degraders.[14] A pure culture of Pseudomonas cepacia (now Burkholderia cepacia) was shown to degrade over 95% of 2,4,5-T in soil within one week.[15][16]

-

Fungi: White-rot fungi such as Rigidoporus sp. utilize extracellular enzymes like laccases and intracellular enzymes like cytochromes P450 to break down 2,4,5-T.[13][17]

-

-

Biochemical Pathway: The aerobic pathway typically involves the cleavage of the ether linkage, followed by hydroxylation and opening of the aromatic ring.

Anaerobic Microbial Degradation

In environments devoid of oxygen, such as saturated soils, sediments, and groundwater, a different consortium of microbes degrades 2,4,5-T through reductive dechlorination.[18]

-

Key Microorganisms: Anaerobic consortia often involve multiple species working in concert. Organohalide-respiring bacteria, such as Dehalobacter, are crucial for the initial dechlorination steps.[18] Syntrophic bacteria and methanogens then mineralize the resulting intermediates.[18]

-

Biochemical Pathway: The process involves the sequential removal of chlorine atoms from the aromatic ring, which is less energetically favorable than aerobic degradation. This reductive process uses the chlorinated compound as an electron acceptor.

Environmental Persistence and Mobility

The persistence of 2,4,5-T isopropyl ester is very short due to rapid hydrolysis. The persistence of the resulting 2,4,5-T acid is of greater concern.

| Matrix | Half-Life (t₁/₂) | Influencing Factors | Source |

| Soil | 21-24 days | Soil moisture, temperature, organic matter content, microbial population | [2] |

| Grass | 8-17 days | Sunlight exposure (photolysis), plant metabolism | [2] |

| Water | Days | pH, sunlight (photolysis), microbial activity, absorption to sediment | [2] |

Mobility: 2,4,5-T acid is moderately mobile in sandy and clay soils.[2] Its potential to leach into groundwater is present, but it is often mitigated by its relatively rapid degradation in the upper soil layers and its tendency to adsorb to soil particles.

Methodologies for Studying Environmental Fate

Investigating the environmental fate of 2,4,5-T isopropyl ester requires robust experimental and analytical protocols. The primary challenge is accounting for the rapid hydrolysis to the parent acid. Therefore, most analytical methods focus on quantifying the total 2,4,5-T residue.

Experimental Protocol: Soil Biodegradation

This protocol outlines a typical aerobic soil degradation study, adapted from OECD Guideline 307.

-

Soil Selection and Preparation: Collect fresh, biologically active soil. Sieve (e.g., 2 mm) and adjust moisture content to 40-60% of maximum water holding capacity.

-

Test Substance Application: Prepare a stock solution of 2,4,5-T isopropyl ester. Apply to soil samples to achieve the desired test concentration.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aeration to ensure aerobic conditions. Include sterile controls (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

-

Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), collect triplicate samples for analysis.

-

Extraction and Analysis: Proceed with the analytical protocol below.

Analytical Protocol: Quantification of Total 2,4,5-T Residue

This method combines extraction with alkaline hydrolysis to measure the ester, the parent acid, and any conjugates as a single analyte (2,4,5-T).[19][20]

-

Sample Weighing: Weigh a representative subsample of soil (e.g., 10 g) into a centrifuge tube.

-

Alkaline Hydrolysis: Add water and a strong base (e.g., 5N NaOH) to the sample to achieve a pH > 12.[19][20] Vortex and allow to react for 30-60 minutes at room temperature to hydrolyze the ester.

-

Neutralization and Extraction: Neutralize the sample with a strong acid (e.g., 5N H₂SO₄).[19][20] Add an extraction solvent such as acetone or acetonitrile, and homogenize thoroughly.[21]

-

Phase Separation/Cleanup: Centrifuge the sample. The supernatant contains the analyte. Depending on the matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences.

-

Instrumental Analysis: Analyze the final extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient of water and acetonitrile/methanol with a modifier like formic acid.

-

Detection: Tandem mass spectrometer (TQ-MS) in negative ion mode, monitoring specific precursor-product ion transitions for 2,4,5-T (e.g., m/z 253 > 195 and 255 > 197).[14][17]

-

-

Quantification: Quantify the concentration against a matrix-matched calibration curve prepared from a certified 2,4,5-T standard.

Conclusion

The environmental fate of 2,4,5-T isopropyl ester is characterized by its rapid transformation into 2,4,5-T acid via hydrolysis. The subsequent degradation of the acid is the rate-limiting step in its complete removal from the environment. This process is driven by a combination of abiotic (photolysis) and, most significantly, biotic (microbial) pathways. Under aerobic conditions, microbial communities can mineralize 2,4,5-T, while anaerobic conditions favor a slower reductive dechlorination pathway. While its use has been discontinued, understanding these degradation mechanisms remains vital for assessing the long-term behavior of residual contamination in affected ecosystems and for developing effective bioremediation strategies.

References

- LookChem. (n.d.). Cas 93-78-7, 2,4,5-T ISOPROPYL ESTER.

- Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, 65-135.

-

Nguyen, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Applied Microbiology and Biotechnology, 106(5-6), 2269–2281. Available from: [Link]

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

-

MDPI. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences, 25(15), 8332. Available from: [Link]

-

Crosby, D. G., & Wong, A. S. (1989). Environmental persistence and fate of fenoxaprop-ethyl. Environmental Toxicology and Chemistry, 8(12), 1131-1136. Available from: [Link]

-

Li, X., et al. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Scientific Reports, 11(1), 1-10. Available from: [Link]

-

Nguyen, L. T. H., et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 12, 638083. Available from: [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2, 4, 5-T. Retrieved from [Link]

-

Crafts, A. S. (1953). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Science, 118(3055), 80-81. Available from: [Link]

-

House, W. B., et al. (1971). Phenoxy Herbicide Residues and Their Persistence. Defense Technical Information Center. Available from: [Link]

-

NIOSH. (1994). 2,4-D and 2,4,5-T: Method 5001. Centers for Disease Control and Prevention. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7173, 2,4-D Isopropyl Ester. Retrieved from [Link]

-

Kilbane, J. J., et al. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology, 44(1), 72-78. Available from: [Link]

-

Wołejko, E., et al. (2020). Environmental Implication of Herbicide Use. Molecules, 25(22), 5483. Available from: [Link]

-

Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,4,5-T Isopropyl ester. Retrieved from [Link]

-

Kuziemska, A., et al. (2013). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences, 12(4), 684-689. Available from: [Link]

-

Ruckendorfer, H., & Lindner, W. (1984). Trace analysis of 2,4,5,TP and other acidic herbicides in wheat using multicolumn-HPLC. International Journal of Environmental Analytical Chemistry, 18(1-2), 87-99. Available from: [Link]

-

Young, A. L., et al. (1978). The Toxicology, Environmental Fate, and Human Risk of Herbicide Orange and Its Associated Dioxin. Defense Technical Information Center. Available from: [Link]

-

Alan Wood. (n.d.). 2,4,5-T-isopropyl. Compendium of Pesticide Common Names. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

-

Zuanazzi, C., & Ghisi, N. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Online Journal of Public Health, 5(5). Available from: [Link]

-

Perdicchia, D., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 195-207. Available from: [Link]

-

Zapién-Ríos, L. G., et al. (2016). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Reviews of Environmental Contamination and Toxicology, 237, 35-55. Available from: [Link]

-

Chatterjee, D. K., et al. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology, 44(2), 514-516. Available from: [Link]

-

Al-Lela, O. Q. B., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Studia Universitatis Babes-Bolyai Chemia, 67(1), 249-258. Available from: [Link]

-

Chamkasem, N., & Harmon, T. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science, 4(2), 9-18. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17349, 2,4,5-T Butoxyethyl ester. Retrieved from [Link]

-

US EPA. (1999). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

-

EURL-SRM. (2020). Analytical Observations Report: Residue Definitions of Acidic Pesticides. Retrieved from [Link]

Sources

- 1. CAS 93-78-7: 2,4,5-T Isopropyl ester | CymitQuimica [cymitquimica.com]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. lookchem.com [lookchem.com]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. 2,4-D Isopropyl Ester | C11H12Cl2O3 | CID 7173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 20. eurl-pesticides.eu [eurl-pesticides.eu]

- 21. mhlw.go.jp [mhlw.go.jp]

Toxicological Profile and Risk Assessment of 2,4,5-T Isopropyl Ester: A Modern Scientific Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Re-examining a Legacy Herbicide

As a Senior Application Scientist, it is imperative to approach chemical analysis not just with technical precision, but with historical and contextual awareness. The case of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its derivatives, such as the isopropyl ester, is a quintessential example. Once a widely used herbicide, its legacy is irrevocably tied to its manufacturing byproduct, the highly toxic dioxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2] The use of 2,4,5-T formulations, most notably as a component of "Agent Orange" in the Vietnam War, led to significant health and environmental concerns that resulted in its prohibition in the United States in 1985 and restrictions by the Rotterdam Convention on international trade.[1][2][3]

This guide is structured to provide a comprehensive toxicological profile and a robust framework for the risk assessment of 2,4,5-T isopropyl ester. We will dissect its chemical nature, its journey through biological systems, and the mechanisms by which it imparts toxicity. Crucially, we will distinguish between the effects of the parent compound and its notorious contaminant, TCDD. The methodologies and logical frameworks presented here are designed to be self-validating systems, grounded in authoritative science to ensure trustworthiness and applicability for today's research and development professionals.

Part 1: Core Toxicological Profile

A compound's toxicological signature begins with its fundamental physicochemical properties, which dictate its interaction with biological and environmental systems.

Physicochemical Properties: Ester vs. Acid

The esterification of the parent 2,4,5-T acid with isopropanol creates 2,4,5-T isopropyl ester, a molecule with distinct properties that govern its behavior.[4]

-

Lipophilicity: The primary change is an increase in lipophilicity (fat-solubility). This is a critical feature, as it enhances the molecule's ability to partition into organic media and cross biological membranes like the skin. While the parent acid is sparingly soluble in water, its esters are insoluble in water but soluble in oils.[2][4]

-

Volatility: Ester forms of phenoxy herbicides are generally more volatile than the parent acid or its salt forms, which can influence inhalation as a potential route of exposure during application.[5]

-

Environmental Fate: In the environment, the ester bond is susceptible to hydrolysis, breaking down to the parent 2,4,5-T acid.[2] Therefore, an environmental assessment must consider the fate and transport of both the initial ester and the resulting, more water-soluble, acid.

Table 1: Physicochemical Characteristics of 2,4,5-T and its Isopropyl Ester

| Property | 2,4,5-T (Parent Acid) | 2,4,5-T Isopropyl Ester | Causality and Implication |

| CAS Number | 93-76-5[6] | 93-78-7[7] | Unique chemical identifiers for database tracking. |

| Molecular Formula | C₈H₅Cl₃O₃ | C₁₁H₁₁Cl₃O₃[8] | Addition of the isopropyl group increases molecular weight. |

| Water Solubility | Sparingly soluble (150 mg/L)[2] | Insoluble in water, soluble in oils[2][4] | Increased lipophilicity enhances dermal absorption and partitioning into fatty tissues. |

| Melting Point | ~153-156 °C[2] | ~45 °C (estimate)[8] | The ester form is a liquid or low-melting solid at room temperature.[4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile explains the journey of a xenobiotic through the body. For 2,4,5-T isopropyl ester, this journey is characterized by rapid transformation.

-

Absorption: Due to its lipophilic nature, 2,4,5-T isopropyl ester is readily absorbed through dermal, oral, and inhalation routes.[2] The ester form can penetrate plant leaves and, similarly, human skin more effectively than the parent acid.[5][9]

-

Distribution & Metabolism: This is the most critical step for understanding the ester's toxicology. Following absorption, esterases in the blood, liver, and other tissues rapidly hydrolyze the isopropyl ester to its parent acid, 2,4,5-T.[5][9][10] This conversion is so efficient that the systemic toxicity is overwhelmingly attributable to the resulting 2,4,5-T acid.

-

Excretion: The parent 2,4,5-T acid does not significantly bioaccumulate and is primarily excreted unchanged in the urine, with an elimination half-life of approximately 19 hours in humans.[2]

Diagram: Toxicokinetic Pathway of 2,4,5-T Isopropyl Ester

Caption: ADME pathway showing rapid conversion of the ester to the parent acid.

Toxicodynamics: Mechanisms of Adverse Effects

It is impossible to discuss the toxicity of 2,4,5-T without constantly addressing the confounding presence of TCDD in historical formulations.[3]

-

Toxicity of 2,4,5-T (Low Dioxin): The parent acid itself has moderate acute toxicity.[1] Intentional or high-dose occupational exposures have led to symptoms like weakness, nausea, myotonia, and potential renal and hepatic injury.[1] Animal studies have demonstrated that 2,4,5-T can cause developmental effects, such as cleft palate, at doses below those that cause measurable toxicity in the mother.[11] The International Agency for Research on Cancer (IARC) classifies 2,4,5-T in Group 2B, as "possibly carcinogenic to humans".[2]

-

The Overwhelming Impact of TCDD: TCDD is a potent carcinogen and teratogen.[1][3] Many of the severe health outcomes associated with Agent Orange, including soft-tissue sarcomas and birth defects, are now primarily attributed to the high levels of TCDD contamination, which could be as high as 60 parts per million in early production batches.[1][12] International scientific consensus holds that TCDD is a potent toxicant, while 2,4,5-T by itself is associated with limited toxicity.[3]

Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

Causality: This protocol is designed to quantify dermal absorption, a key exposure route for agricultural and industrial chemicals. The choice of an in vitro model using human or porcine skin provides a reliable and ethical alternative to in vivo testing, offering data that can be extrapolated to human exposure scenarios. This system is self-validating through the inclusion of positive and negative controls and mass balance calculations.

Methodology:

-

Cell Preparation: 1.1. Prepare a set of vertical Franz diffusion cells. Ensure all glass components are clean and sterilized. 1.2. Prepare receptor fluid (e.g., phosphate-buffered saline, pH 7.4, with a suitable solubilizing agent like polysorbate 80 to maintain sink conditions). Degas the fluid thoroughly. 1.3. Fill the receptor chambers, ensuring no air bubbles are trapped beneath the skin mounting site. Place a small magnetic stir bar in each chamber.

-

Skin Mounting: 2.1. Obtain dermatomed human or porcine skin of a validated thickness (e.g., 300-500 µm). 2.2. Cut skin sections to fit the Franz cells and carefully mount them between the donor and receptor chambers, with the stratum corneum facing the donor chamber. 2.3. Clamp the chambers together securely. Allow the system to equilibrate for at least 30 minutes in a water bath set to 32°C to maintain physiological skin surface temperature.

-

Dosing and Sampling: 3.1. Prepare the dosing solution of 2,4,5-T isopropyl ester in a relevant vehicle (e.g., acetone) at a known concentration. 3.2. Apply a precise volume (e.g., 5-10 µL/cm²) of the dosing solution evenly to the skin surface in the donor chamber. 3.3. At predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and immediately replace it with fresh, pre-warmed receptor fluid.

-

Sample Analysis and Data Interpretation: 4.1. Analyze the collected receptor fluid samples for the concentration of both 2,4,5-T isopropyl ester and its hydrolyzed metabolite, 2,4,5-T acid, using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. 4.2. At the end of the experiment (24 hours), dismount the skin. Perform a tape-stripping procedure to quantify the compound in the stratum corneum and digest the remaining skin to determine the amount retained. Wash the donor chamber to quantify any unabsorbed compound. 4.3. Calculate the cumulative amount of the chemical that has permeated the skin over time and plot this against time. The slope of the linear portion of this curve represents the steady-state flux (Jss).

Part 2: A Structured Approach to Risk Assessment

The U.S. Environmental Protection Agency (EPA) and other global regulatory bodies employ a structured four-step process to characterize the potential risks of pesticides.[13][14] This logical framework ensures that all facets of toxicity and exposure are considered.

Diagram: The Four-Step Risk Assessment Paradigm

Caption: The relationship between hazard, dose, and exposure in risk characterization.

Step 1: Hazard Identification

This qualitative step identifies the types of adverse health effects a substance can cause. For 2,4,5-T (as the active toxicant), the primary hazards are:

-

Acute Effects: Skin, eye, and respiratory tract irritation.[2]

-

Chronic Effects: Potential for liver and kidney damage at high doses.[15]

-

Carcinogenicity: Classified as "possibly carcinogenic to humans" (Group 2B).[2]

-

Developmental Toxicity: Can cause birth defects in animal models at high doses.[11]

-

Contaminant Hazard: The extreme toxicity of potential TCDD contamination is a critical hazard that must be considered.[3]

Step 2: Dose-Response Assessment

This step quantifies the relationship between the amount of exposure and the extent of the toxic effect. Toxicologists determine key values from animal studies:

-

No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no statistically or biologically significant adverse effects are observed.

-

Lowest-Observed-Adverse-Effect Level (LOAEL): The lowest dose that produces a statistically or biologically significant adverse effect.

These values are then used to derive a Reference Dose (RfD) , an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime.

Step 3: Exposure Assessment

This step determines the extent of human contact with the substance. It considers the magnitude, frequency, and duration of exposure through various routes:

-

Occupational Exposure: Inhalation and dermal contact for workers involved in manufacturing or application.[16][17]

-

Dietary Exposure: Consumption of food or water containing residues.

-

Bystander Exposure: Contact with spray drift or residues in treated areas.

Step 4: Risk Characterization

This final step integrates the hazard, dose-response, and exposure data to estimate the likelihood of adverse effects in a given population. A common approach is to calculate a Risk Quotient (RQ) :

RQ = Estimated Exposure / Reference Dose (RfD)

If the RQ is less than 1, the risk is generally considered acceptable. An RQ greater than 1 indicates a potential concern and may trigger regulatory action or require risk mitigation measures.

Conclusion: A Lesson in Chemical Stewardship

The toxicological profile of 2,4,5-T isopropyl ester is fundamentally a profile of its active metabolite, 2,4,5-T, complicated by the historical and potent threat of TCDD contamination. For modern scientists, its story underscores several critical principles: the rapid metabolic conversion of pro-drugs or pro-pesticides, the profound impact of manufacturing impurities on a final product's safety profile, and the necessity of a structured, four-step risk assessment to protect human health. While 2,4,5-T is no longer in use, the scientific framework used to evaluate it remains a cornerstone of chemical safety and regulatory science.

References

-

2,4,5-Trichlorophenoxyacetic acid - Wikipedia. Provides a general overview, historical context including its use in Agent Orange, regulatory status, and basic toxicity values (NOAEL/LOAEL). It crucially highlights the issue of TCDD contamination. [Link]

-

Pesticides Risk Assessment Review: Status, Modeling Approaches, and Future Perspectives - MDPI. Outlines modern approaches and the multifaceted nature of pesticide risk assessment, supporting the described framework. [Link]

-

EPA Fact Sheet: Regulatory Status of 2-4-5T - US EPA. Details the regulatory history of 2,4,5-T in the United States, including the role of TCDD contamination in its eventual cancellation. [Link]

-

Overview of Risk Assessment in the Pesticide Program - US EPA. Describes the official four-step risk assessment process used by the U.S. Environmental Protection Agency. [Link]

-